2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting an acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization.
Introduction of the Sulfanyl Group: The oxadiazole derivative is then treated with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the oxadiazole-sulfanyl intermediate with an appropriate acetamide derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide moiety, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the acetamide position.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-diabetic agent due to its ability to inhibit specific enzymes involved in glucose metabolism.
Biological Research: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-diabetic agent, the compound inhibits the α-glucosidase enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping to manage blood sugar levels . The oxadiazole ring and sulfanyl group are crucial for binding to the enzyme’s active site, while the acetamide moiety enhances the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide: This compound shares a similar structure but features a thiazole ring instead of the amino-methylpropyl group.
2-({5-[(1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide: This variant has a different substitution pattern on the phenyl ring, which can affect its reactivity and biological activity.
Uniqueness
The uniqueness of 2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and sulfanyl group provides a versatile platform for further chemical modifications, while the acetamide moiety enhances its pharmacokinetic profile.
Properties
CAS No. |
959578-56-4 |
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Molecular Formula |
C16H22N4O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H22N4O2S/c1-9(2)13(17)15-19-20-16(22-15)23-8-12(21)18-14-10(3)6-5-7-11(14)4/h5-7,9,13H,8,17H2,1-4H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
PRFQOAMZAIBCCT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)[C@H](C(C)C)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)C(C(C)C)N |
Origin of Product |
United States |
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